molecular formula C14H14BrN3O2S B2588457 2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 392255-40-2

2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2588457
CAS No.: 392255-40-2
M. Wt: 368.25
InChI Key: RBCKDHPIFNNJSY-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide” is a complex organic molecule. It contains a bromine atom, a methoxyphenyl group, a dihydrothienopyrazole group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the bromine atom, which is a good leaving group, and the acetamide group, which can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and affect its boiling and melting points .

Scientific Research Applications

Anticancer and Antiviral Activities

The compound has demonstrated selective inhibition of leukemia cell lines and shown significant antiviral activity, particularly against the Tacaribe TRVL 11 573 virus strain. This highlights its potential in the development of treatments for specific types of cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Antioxidant Activity

Certain derivatives of this compound have shown potent scavenging activity against radicals, indicating their potential as natural antioxidants in food or pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Coordination Complexes and Supramolecular Architecture

The compound has been used to synthesize coordination complexes with potential antioxidant activity. These complexes have been characterized for their structural properties and their ability to form supramolecular architectures through hydrogen bonding (Chkirate et al., 2019).

Synthesis and Characterization

The compound has been involved in the synthesis of various derivatives, characterized by spectral studies, and evaluated for their biological activities. This indicates its versatility as a precursor in the synthesis of diverse pharmacologically active compounds (Jagadhani, Kundlikar, & Karale, 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c1-20-10-4-2-9(3-5-10)18-14(16-13(19)6-15)11-7-21-8-12(11)17-18/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCKDHPIFNNJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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